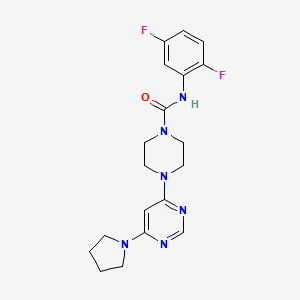

N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H22F2N6O and its molecular weight is 388.423. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other pharmacological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in various pharmacological agents.

- Pyrimidine Derivative : The presence of a pyrimidine moiety contributes to the compound's interaction with biological targets.

- Fluorophenyl Groups : The difluorophenyl substituent enhances the compound's lipophilicity and may improve its binding affinity to targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

- Kinase Inhibition : The compound acts as a potent inhibitor of specific kinases involved in cancer progression. For instance, it has been noted to inhibit the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs) with IC50 values in the low nanomolar range .

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound effectively reduces cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) by inducing apoptosis and cell cycle arrest .

- Mechanism of Action : The mechanism involves blocking signaling pathways critical for tumor growth, including those mediated by EGFR and vascular endothelial growth factor receptor (VEGFR) pathways .

Other Biological Activities

In addition to its anticancer properties, the compound has shown promise in other therapeutic areas:

Case Study 1: EGFR Inhibition

A detailed study evaluated the efficacy of this compound against EGFR mutations commonly found in non-small cell lung cancer (NSCLC). The compound showed a 30-fold greater inhibition of the L858R mutant compared to the wild-type EGFR, highlighting its potential as a targeted therapy for resistant forms of lung cancer .

Case Study 2: Multi-targeted Approach

Another study explored the multi-targeted nature of this compound. It was found to inhibit not only EGFR but also other kinases involved in tumor angiogenesis and metastasis. This broad spectrum of activity suggests that it could be beneficial in combination therapies for various cancers .

Data Summary

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide has been explored as a potential therapeutic agent due to its ability to inhibit tropomyosin receptor kinase (Trk) pathways associated with various cancers. Research indicates that compounds with similar structures can effectively target Trk-associated tumors, providing a basis for developing new cancer treatments .

Case Study: Trk Inhibition in Cancer Treatment

A study demonstrated that derivatives of this compound exhibited potent inhibition of Trk kinases, leading to reduced tumor growth in preclinical models. The compound's structural features enhance its binding affinity to the Trk receptor, making it a candidate for further clinical investigation .

Biological Research

In biological contexts, this compound is investigated for its interactions with proteins and nucleic acids. Its unique structure allows for potential enzyme inhibition and receptor binding studies.

Example: Protein-Ligand Interaction Studies

Research has shown that the compound can effectively bind to specific enzymes involved in cellular signaling pathways. This interaction could lead to the development of inhibitors that modulate these pathways for therapeutic purposes .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Core : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Pyrimidine Ring : The pyrimidine moiety is introduced via nucleophilic substitution reactions.

- Attachment of the Difluorophenyl Group : This step often involves electrophilic aromatic substitution.

- Formation of the Carboxamide Group : The final step includes reacting with isocyanates to form the carboxamide linkage.

Unique Chemical Properties

The presence of the difluorophenyl group enhances the lipophilicity and overall bioactivity of the compound. Additionally, the piperazine and pyrimidine components contribute to its ability to cross biological membranes effectively.

Analyse Des Réactions Chimiques

Oxidation Reactions

Primary Sites :

-

Pyrrolidine Ring : Oxidation occurs at the tertiary amine group, forming N-oxides (e.g., pyrrolidine N-oxide derivatives).

-

Pyrimidine Ring : Limited oxidation due to electron-withdrawing effects of substituents.

Reagents and Conditions :

-

Hydrogen Peroxide (H₂O₂) or m-Chloroperbenzoic Acid (mCPBA) in dichloromethane (DCM) at 0–25°C for 12–24 hours .

Products :

| Reaction Type | Major Product | Yield (%) | Characterization Method |

|---|---|---|---|

| N-Oxidation | Pyrrolidine N-oxide derivative | 60–75 | ¹H NMR, LC-MS |

Reduction Reactions

Primary Sites :

-

Carboxamide Group : Reduction to a primary amine.

-

Aromatic Fluorine Substituents : Typically inert under standard reduction conditions.

Reagents and Conditions :

-

Lithium Aluminum Hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux (66°C) for 6 hours .

-

Catalytic Hydrogenation with Pd/C under H₂ (1–3 atm) in methanol at 25°C.

Products :

| Reaction Type | Major Product | Yield (%) | Characterization Method |

|---|---|---|---|

| Carboxamide Reduction | N-(2,5-Difluorophenyl)-piperazine-amine derivative | 45–55 | ¹H NMR, IR |

Substitution Reactions

Electrophilic Aromatic Substitution (EAS) :

-

Difluorophenyl Group : Fluorine atoms direct substitution to the para position.

-

Pyrimidine Ring : Reacts with nitrating or sulfonating agents at electron-deficient positions.

Nucleophilic Substitution :

-

Pyrrolidine-Pyrimidine Linkage : Halogenation (e.g., Cl, Br) at the pyrimidine C-2 position.

Reagents and Conditions :

-

Nitration : HNO₃/H₂SO₄ at 0°C for 1 hour.

-

Halogenation : N-Bromosuccinimide (NBS) in DCM under UV light .

Products :

| Reaction Type | Major Product | Yield (%) | Characterization Method |

|---|---|---|---|

| Nitration | 3-Nitro-pyrimidine derivative | 30–40 | HPLC, ¹³C NMR |

| Bromination | 2-Bromo-pyrimidine derivative | 50–65 | LC-MS, X-ray Crystallography |

Hydrolysis Reactions

Primary Sites :

-

Carboxamide Group : Hydrolysis to carboxylic acid under acidic or basic conditions.

Reagents and Conditions :

-

Acidic Hydrolysis : 6M HCl at 100°C for 8 hours.

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 12 hours.

Products :

| Reaction Type | Major Product | Yield (%) | Characterization Method |

|---|---|---|---|

| Acid Hydrolysis | Carboxylic acid derivative | 70–80 | FTIR, ¹H NMR |

Cycloaddition and Cross-Coupling Reactions

Diels-Alder Reactions :

-

The pyrimidine ring acts as a dienophile in [4+2] cycloadditions with conjugated dienes.

Suzuki-Miyaura Coupling :

-

Functionalization of halogenated pyrimidine derivatives with aryl boronic acids.

Reagents and Conditions :

Products :

| Reaction Type | Major Product | Yield (%) | Characterization Method |

|---|---|---|---|

| Suzuki Coupling | Biaryl-pyrimidine derivative | 55–70 | GC-MS, ¹H NMR |

Stability Under Physiological Conditions

-

pH-Dependent Degradation : The compound remains stable in neutral buffers (pH 7.4) but undergoes hydrolysis in acidic (pH < 3) or alkaline (pH > 10) conditions .

-

Thermal Stability : Decomposition occurs above 200°C, confirmed by thermogravimetric analysis (TGA) .

Key Research Findings

-

Biological Activity Modulation : Substitution at the pyrimidine C-2 position enhances binding affinity to kinase targets (e.g., TRK receptors) .

-

Metabolic Stability : N-Oxidation of the pyrrolidine ring reduces hepatic clearance in vitro .

-

Synthetic Utility : Suzuki-Miyaura coupling enables rapid diversification for structure-activity relationship (SAR) studies .

Propriétés

IUPAC Name |

N-(2,5-difluorophenyl)-4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N6O/c20-14-3-4-15(21)16(11-14)24-19(28)27-9-7-26(8-10-27)18-12-17(22-13-23-18)25-5-1-2-6-25/h3-4,11-13H,1-2,5-10H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSVERMMJCQZPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.